3-Hydroxy-4-nitrobenzoyl chloride
Overview
Description
3-Hydroxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H4ClNO4. It is also known as 3-Hydroxy-4-nitrobenzenecarbonyl chloride. This compound is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with a benzoyl chloride functional group (-COCl). It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Preparation Methods
The synthesis of 3-Hydroxy-4-nitrobenzoyl chloride typically involves the following steps:
Nitration: The starting material, 3-hydroxybenzoic acid, undergoes nitration to introduce the nitro group at the 4-position. This is usually achieved by reacting 3-hydroxybenzoic acid with a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The resulting 3-hydroxy-4-nitrobenzoic acid is then converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. .
Chemical Reactions Analysis
3-Hydroxy-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group. Common reagents include amines and alcohols, leading to the formation of amides and esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Scientific Research Applications
3-Hydroxy-4-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and aromatic compounds.
Biology: The compound is used in the preparation of biologically active molecules, including potential drug candidates.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-nitrobenzoyl chloride largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the benzoyl chloride group acts as an electrophile, attracting nucleophiles such as amines or alcohols. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The hydroxyl group can also undergo oxidation to form a carbonyl group, which can further react with nucleophiles .
Comparison with Similar Compounds
3-Hydroxy-4-nitrobenzoyl chloride can be compared with other similar compounds, such as:
4-Nitrobenzoyl chloride: This compound lacks the hydroxyl group present in this compound, making it less versatile in certain chemical reactions.
3-Hydroxybenzoyl chloride: This compound lacks the nitro group, which limits its applications in the synthesis of nitro-containing compounds.
4-Hydroxybenzoyl chloride: This compound has the hydroxyl group in a different position, which can affect its reactivity and the types of products formed in chemical reactions
Properties
IUPAC Name |
3-hydroxy-4-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIZHYHGIAPLJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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